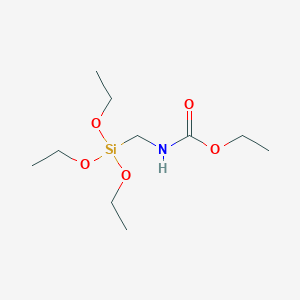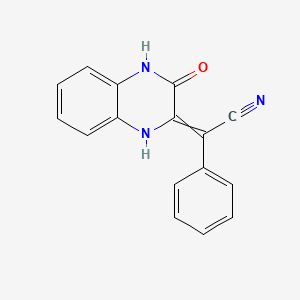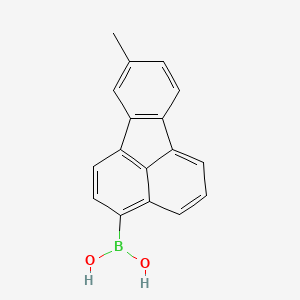
4-Benzothiazol-2-YL-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Quinolin-4-yl)benzo[d]thiazole is a heterocyclic compound that integrates a quinoline moiety with a benzothiazole structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structural features of 2-(Quinolin-4-yl)benzo[d]thiazole contribute to its diverse biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-4-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with 4-chloroquinoline under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2-(Quinolin-4-yl)benzo[d]thiazole may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2-(Quinolin-4-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the quinoline and benzothiazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoline derivatives in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or benzothiazole derivatives.
Substitution: Formation of various substituted quinoline or benzothiazole derivatives depending on the substituents used.
科学研究应用
2-(Quinolin-4-yl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
作用机制
The mechanism of action of 2-(Quinolin-4-yl)benzo[d]thiazole involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It may inhibit key enzymes involved in cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
- 2-(Quinolin-4-yl)benzothiazole
- 2-(Quinolin-4-yl)benzoxazole
- 2-(Quinolin-4-yl)benzimidazole
Comparison:
- 2-(Quinolin-4-yl)benzothiazole : Similar structure but with a sulfur atom in the thiazole ring, leading to different electronic properties and reactivity.
- 2-(Quinolin-4-yl)benzoxazole : Contains an oxygen atom in the oxazole ring, which affects its hydrogen bonding and solubility properties.
- 2-(Quinolin-4-yl)benzimidazole : Features a nitrogen atom in the imidazole ring, influencing its basicity and interaction with biological targets.
Uniqueness: 2-(Quinolin-4-yl)benzo[d]thiazole is unique due to its combination of quinoline and benzothiazole moieties, providing a distinct set of chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
64434-97-5 |
|---|---|
分子式 |
C16H10N2S |
分子量 |
262.3 g/mol |
IUPAC 名称 |
2-quinolin-4-yl-1,3-benzothiazole |
InChI |
InChI=1S/C16H10N2S/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H |
InChI 键 |
DVNVHWRCZKWSDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide](/img/structure/B11854431.png)

![4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B11854442.png)

![2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11854464.png)

![1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B11854477.png)



![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)


